molecular formula C8H10O3S B8371125 Methyl 2-(2-thienylmethoxy)acetate

Methyl 2-(2-thienylmethoxy)acetate

Cat. No.: B8371125
M. Wt: 186.23 g/mol
InChI Key: BNIYXKCCQUFSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-thienylmethoxy)acetate is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-(thiophen-2-ylmethoxy)acetate

InChI

InChI=1S/C8H10O3S/c1-10-8(9)6-11-5-7-3-2-4-12-7/h2-4H,5-6H2,1H3

InChI Key

BNIYXKCCQUFSOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring 25 mL solution of 1.14 g (10 mmol) of thiophenemethanol in THF was added 0.24 g (10 mmol) of NaH. After the evolution of gas had ceased, 1.53 g (10 mmol) of methyl bromoacetate was added to the reaction. After 15 minutes, the reaction mixture was filtered. The solvent was removed under reduced pressure. The residue was then dissolved in 50 mL of EtOAc. The organic layer was washed with 3×50 mL of H2O, and was treated in the manner described above in Example 7. The residue was chromatographed to yield 0.91 g (49%) of product. Analysis calculated for C8H10O3S (M.W. 186.23): C, 51.60; H, 5.41. Found: C, 51.41; H, 5.60.
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
49%

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